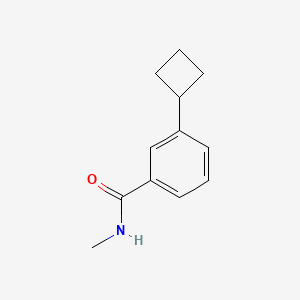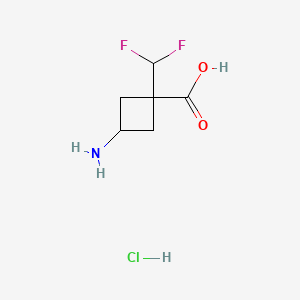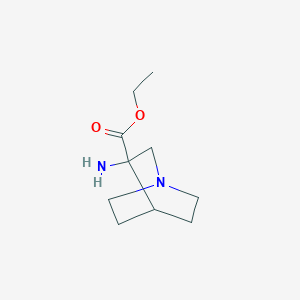![molecular formula C6H12ClNO4 B13572864 (2R)-2-{[(2R)-2-aminopropanoyl]oxy}propanoicacidhydrochloride](/img/structure/B13572864.png)
(2R)-2-{[(2R)-2-aminopropanoyl]oxy}propanoicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-{[(2R)-2-aminopropanoyl]oxy}propanoic acid hydrochloride is a chiral compound that belongs to the class of amino acid derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[(2R)-2-aminopropanoyl]oxy}propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (2R)-2-aminopropanoic acid and (2R)-2-hydroxypropanoic acid.
Coupling Reaction: The two starting materials undergo a coupling reaction in the presence of a coupling agent, such as dicyclohexylcarbodiimide, to form the desired compound.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of (2R)-2-{[(2R)-2-aminopropanoyl]oxy}propanoic acid hydrochloride may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: Employing purification techniques such as crystallization, filtration, and chromatography to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-{[(2R)-2-aminopropanoyl]oxy}propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxo derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
(2R)-2-{[(2R)-2-aminopropanoyl]oxy}propanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2R)-2-{[(2R)-2-aminopropanoyl]oxy}propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, influencing biochemical processes such as:
Enzyme Inhibition: Binding to the active site of enzymes and preventing substrate binding.
Signal Transduction: Modulating signaling pathways by interacting with receptors or other signaling molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-{[(2S)-2-aminopropanoyl]oxy}propanoic acid hydrochloride: The enantiomer of the compound with similar structural properties but different biological activities.
(2R)-2-{[(2R)-2-aminopropanoyl]oxy}butanoic acid hydrochloride: A similar compound with a different side chain.
Uniqueness
(2R)-2-{[(2R)-2-aminopropanoyl]oxy}propanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of both amino and hydroxy functional groups. This combination of features makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C6H12ClNO4 |
|---|---|
Molekulargewicht |
197.62 g/mol |
IUPAC-Name |
(2R)-2-[(2R)-2-aminopropanoyl]oxypropanoic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO4.ClH/c1-3(7)6(10)11-4(2)5(8)9;/h3-4H,7H2,1-2H3,(H,8,9);1H/t3-,4-;/m1./s1 |
InChI-Schlüssel |
JUHNNOPUNVFWAR-VKKIDBQXSA-N |
Isomerische SMILES |
C[C@H](C(=O)O[C@H](C)C(=O)O)N.Cl |
Kanonische SMILES |
CC(C(=O)OC(C)C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Methoxy-3-pyridinyl)methyl]-1H-imidazol-4-amine](/img/structure/B13572784.png)




![(2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropyl)methanamine](/img/structure/B13572841.png)
![1-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}methanaminedihydrochloride](/img/structure/B13572870.png)
![[(2S)-4-(2-aminophenyl)morpholin-2-yl]methanol](/img/structure/B13572875.png)

